5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8°C .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 . This indicates the presence of a chlorine atom, two nitrogen atoms, and seven carbon atoms in the molecule.Physical And Chemical Properties Analysis
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a solid substance . The predicted boiling point is 282.1±40.0 °C , and the predicted density is 1.291±0.06 g/cm3 .Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGF–FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by the compound disrupts these pathways, affecting various cellular processes .
Pharmacokinetics
Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific stability and solubility characteristics that could impact its bioavailability.
Result of Action
The inhibition of FGFRs by 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine can lead to a reduction in cell proliferation and migration . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Environmental factors such as temperature and the presence of inert gas can influence the stability of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine . These factors, along with the specific cellular environment in which the compound is active, can influence its efficacy and stability.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQKSAKMOGMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CN=C(C=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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